Cyclooctanesulfonyl chloride
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Overview
Description
Cyclooctanesulfonyl chloride is an organic compound with the molecular formula C₈H₁₅ClO₂S. It is a sulfonyl chloride derivative of cyclooctane and is primarily used in organic synthesis as a reagent for introducing the sulfonyl group into other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctanesulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctane with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Another method involves the oxidation of cyclooctyl thiol using reagents such as N-chlorosuccinimide (NCS) in the presence of a base like tetrabutylammonium chloride. This method allows for the in situ formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance safety and efficiency. These processes involve the use of oxidative chlorination reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) to convert disulfides and thiols into sulfonyl chlorides .
Chemical Reactions Analysis
Types of Reactions
Cyclooctanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonamides.
Oxidation: Can be oxidized to form sulfonic acids.
Reduction: Can be reduced to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves amines or alcohols under mild conditions.
Oxidation: Uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employs reducing agents such as lithium aluminum hydride.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Result from oxidation reactions.
Thiols: Produced through reduction reactions.
Scientific Research Applications
Cyclooctanesulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyclooctanesulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. This reactivity allows it to modify biomolecules and other compounds, leading to changes in their chemical and biological properties .
Comparison with Similar Compounds
Cyclooctanesulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: Smaller and less sterically hindered, making it more reactive.
Benzenesulfonyl chloride: Aromatic and more stable, but less reactive towards nucleophiles.
Tosyl chloride: Commonly used in organic synthesis, similar reactivity but different steric and electronic properties .
This compound is unique due to its cyclic structure, which imparts specific steric and electronic characteristics that influence its reactivity and selectivity in chemical reactions .
Properties
CAS No. |
62371-32-8 |
---|---|
Molecular Formula |
C8H15ClO2S |
Molecular Weight |
210.72 g/mol |
IUPAC Name |
cyclooctanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
InChI Key |
RXRGHUGKLXISSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
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